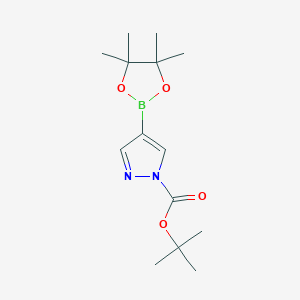

1-Boc-pyrazole-4-boronic acid pinacol ester

Description

Properties

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPISOFJLWYBCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584474 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552846-17-0 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic protocols for obtaining 1-Boc-pyrazole-4-boronic acid pinacol ester, a critical building block in medicinal chemistry and organic synthesis. The document details established experimental procedures, presents quantitative data in a comparative format, and illustrates the reaction pathways for enhanced clarity.

Introduction

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate, commonly known as this compound, is a versatile reagent widely used in the synthesis of complex molecules, particularly for the development of novel pharmaceuticals. Its pyrazole core is a key feature in many biologically active compounds, and the boronic acid pinacol ester functionality allows for facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This guide outlines the most prevalent and effective synthetic routes to this valuable intermediate.

Synthetic Strategies Overview

There are three primary strategies for the synthesis of this compound:

-

Boc Protection of Precursor: Direct protection of commercially available 4-pyrazoleboronic acid pinacol ester. This is a straightforward, high-yielding approach.

-

Palladium-Catalyzed Miyaura Borylation: Cross-coupling of a pre-synthesized 1-Boc-4-halopyrazole with a diboron reagent. This method is robust and tolerant of various functional groups.

-

Direct C-H Borylation: Iridium-catalyzed borylation of 1-Boc-pyrazole. This modern approach offers high atom economy by directly functionalizing a C-H bond.

The logical workflow for selecting a synthetic route is depicted below.

An In-depth Technical Guide to 1-Boc-pyrazole-4-boronic acid pinacol ester (CAS: 552846-17-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a white to beige crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 552846-17-0 | |

| Molecular Formula | C₁₄H₂₃BN₂O₄ | |

| Molecular Weight | 294.15 g/mol | |

| Melting Point | 82-86 °C | [2][3] |

| Boiling Point (Predicted) | 387.9 ± 34.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Methanol. Insoluble in water. | [1][3] |

| Storage Temperature | 2-8°C | [2][3] |

| Appearance | White to beige crystalline powder | [1] |

| Synonyms | 1-Boc-4-pyrazoleboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-pyrazole, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-pyrazolecarboxylate | [3] |

Synthesis and Purification

There are two primary synthetic routes for the preparation of this compound.

Synthesis from 1-Boc-4-halogenopyrazole

This method involves a palladium-catalyzed cross-coupling reaction between a 1-Boc-4-halogenopyrazole (where the halogen is typically iodine or bromine) and bis(pinacolato)diboron.[4]

Experimental Protocol:

A detailed experimental protocol is described in a patent for the synthesis of pyrazole-4-boronic acid pinacol ester, which includes the formation of the title compound as an intermediate.[4]

-

Reaction Setup: To a reaction vessel, add 1-Boc-4-iodopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.001 mol), and sodium acetate (0.1 mol).

-

Solvent Addition: Add 200 mL of isopropanol to the reaction mixture.

-

Degassing: Remove oxygen from the reaction vessel by applying a vacuum and backfilling with an inert gas (e.g., nitrogen).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain the reaction for 16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Extract the residue with petroleum ether.

-

Purification: Purify the crude product to obtain this compound. The reported yield is 85.7%.[4]

Synthesis from 4-Pyrazoleboronic acid pinacol ester

This alternative synthesis involves the protection of the pyrazole nitrogen of 4-pyrazoleboronic acid pinacol ester with a di-tert-butyl dicarbonate (Boc₂O).[5]

Experimental Protocol:

-

Reaction Setup: Dissolve 4-pyrazoleboronic acid pinacol ester (6.0 mmol) and di-tert-butyl dicarbonate (7.2 mmol) in dichloromethane (40 mL).[5]

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.84 mmol).[5]

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.[5]

-

Work-up: After the reaction is complete, add water to the reaction mixture and extract with ethyl acetate.[5]

-

Washing: Wash the organic phase with a saturated aqueous sodium chloride solution.[5]

-

Solvent Removal: Remove the solvent by rotary evaporation to yield the crude product. The reported yield is 85%.[5]

Purification

Purification of this compound is typically achieved by column chromatography. To prevent degradation of the boronic ester on silica gel, a modified procedure can be employed.

Purification Protocol:

A facile chromatographic method for the purification of pinacol boronic esters involves the impregnation of silica gel with boric acid, which helps to suppress the loss of the compound due to over-adsorption.[6] While a specific protocol for this exact compound is not detailed, a general approach would involve:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate).[5]

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Applications in Drug Discovery

This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of heterocyclic compounds with potential therapeutic applications.[2][7] Its most notable use is in the development of kinase inhibitors.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. This compound serves as the organoboron partner, enabling the introduction of a Boc-protected pyrazole moiety into a target molecule.

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of Kinase Inhibitors

This reagent is particularly valuable in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK) and Checkpoint kinase 1 (CHK1), both of which are important targets in cancer and autoimmune diseases.[3]

BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibiting BTK is a validated therapeutic strategy for B-cell malignancies and autoimmune disorders. This compound is used to synthesize thieno[3,2-c]pyridin-4-amines, which are a novel series of BTK inhibitors.[3]

CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response, leading to cell cycle arrest to allow for DNA repair. In cancer cells, inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapies. This compound is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1.[2]

Stability and Storage

This compound should be stored in a refrigerator at 2-8°C.[2][3] It is important to protect it from moisture to prevent hydrolysis of the boronic acid pinacol ester.

Safety Information

This compound is for research use only. It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[2] Avoid breathing dust and prevent contact with skin and eyes.

References

- 1. scbt.com [scbt.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

Technical Guide: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate, also known as 1-Boc-4-(pinacolato)boronato-pyrazole, is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a pyrazole core, a valuable scaffold in medicinal chemistry, protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a boronic acid pinacol ester. This arrangement makes it a key building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents, through reactions such as the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Core Properties

A summary of the key physical and chemical properties of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃BN₂O₄ | [1] |

| Molecular Weight | 294.16 g/mol | [1] |

| Appearance | White to beige crystalline powder | |

| Melting Point | 82-86 °C | |

| Boiling Point | 387.9±34.0 °C (Predicted) | |

| Density | 1.09±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | |

| Storage | 2-8°C |

Synthesis

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate can be achieved through two primary routes, starting from either a pre-functionalized pyrazole or by introducing the boronic ester to the protected pyrazole ring.

Method 1: Borylation of 1-Boc-4-halopyrazole

This method involves the palladium-catalyzed reaction of a 1-Boc-4-halopyrazole with a diboron reagent.

Experimental Protocol:

-

To a solution of 1-Boc-4-iodopyrazole (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Degas the reaction mixture by bubbling with argon for 15 minutes.

-

Heat the mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Method 2: Boc Protection of 4-(Pinacolato)boronato-pyrazole

This approach involves the protection of the commercially available 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Experimental Protocol:

-

Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Key Reactions and Applications

The primary utility of this reagent lies in its application in Suzuki-Miyaura cross-coupling reactions, followed by the deprotection of the Boc group to reveal a functionalized pyrazole.

Suzuki-Miyaura Cross-Coupling

This compound serves as an excellent coupling partner with a wide range of aryl, heteroaryl, and vinyl halides or triflates to form C-C bonds.

References

An In-depth Technical Guide to 1-Boc-pyrazole-4-boronic acid pinacol ester: Synthesis, Applications, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-pyrazole-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and application in cross-coupling reactions, and visualizes relevant chemical workflows and a key signaling pathway where its derivatives play an inhibitory role.

Core Compound Data

Quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Weight | 294.15 g/mol | [1] |

| Chemical Formula | C₁₄H₂₃BN₂O₄ | [1] |

| CAS Number | 552846-17-0 | [1] |

| Melting Point | 82-86 °C | [2] |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

This compound is a valuable reagent due to its stability and utility in introducing the pyrazole moiety into complex molecules. Below are detailed protocols for its synthesis.

Synthesis Protocol 1: Boc Protection of 4-Pyrazoleboronic acid pinacol ester

This method involves the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

-

4-Pyrazoleboronic acid pinacol ester

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-pyrazoleboronic acid pinacol ester (1.0 equivalent) and di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane.[3]

-

Add a catalytic amount of 4-dimethylaminopyridine (0.14 equivalents) to the solution.[3]

-

Stir the reaction mixture at room temperature for 4 hours.[3]

-

Upon completion (monitored by TLC), add water to the reaction mixture and perform an extraction with ethyl acetate.[3]

-

Wash the organic phase with a saturated aqueous sodium chloride solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

The crude product, this compound, can be purified further by column chromatography if necessary. A typical yield for this reaction is approximately 85%.[3]

Synthesis Protocol 2: Palladium-Catalyzed Borylation of 1-Boc-4-iodopyrazole

This alternative synthesis route involves a palladium-catalyzed cross-coupling reaction.

Materials:

-

1-Boc-4-iodopyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

Procedure:

-

To a reaction vessel, add 1-Boc-4-iodopyrazole (1.0 equivalent), bis(pinacolato)diboron (1.0 equivalent), potassium acetate (1.0 equivalent), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.001 equivalents).[4]

-

Add isopropanol as the solvent.[4]

-

Deoxygenate the mixture by bubbling nitrogen or argon through it.

-

Heat the reaction mixture to reflux for 16 hours under a nitrogen atmosphere.[4]

-

After cooling to room temperature, filter the mixture.

-

The filtrate is concentrated under reduced pressure, and the residue is extracted with petroleum ether.[4]

-

Purification of the crude product yields this compound, with a reported yield of around 85.7%.[4]

Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals. The pyrazole motif is a common feature in many kinase inhibitors.

Representative Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

Materials:

-

This compound

-

An aryl or heteroaryl halide (e.g., a bromo-substituted quinazoline for CHK1 inhibitor synthesis)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)

-

Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DMF, or toluene, often with water)

Procedure:

-

In a microwave vial or reaction flask, combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst and ligand.

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture, often using microwave irradiation (e.g., 120 °C for 10-30 minutes) or conventional heating, until the starting material is consumed (monitored by LC-MS or TLC).

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash chromatography to obtain the desired pyrazole-substituted molecule.

Visualizing Workflows and Pathways

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application in a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the NMR Data Interpretation of 1-Boc-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 1-Boc-pyrazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and drug development. This document outlines the interpretation of both ¹H and ¹³C NMR spectra, offers a standardized experimental protocol for data acquisition, and presents a logical workflow for its synthesis and characterization.

Data Presentation: NMR Spectroscopic Data

The quantitative NMR data for this compound is summarized below. The ¹H NMR data is experimentally determined, while the ¹³C NMR data is estimated based on characteristic chemical shifts of its constituent fragments: the Boc-protected pyrazole ring and the pinacol boronic ester group.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.39 | Singlet | 1H | H-5 (Pyrazole ring) |

| 7.93 | Singlet | 1H | H-3 (Pyrazole ring) |

| 1.65 | Singlet | 9H | C(CH₃)₃ (Boc group) |

| 1.33 | Singlet | 12H | C(CH₃)₂ (Pinacol group) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Estimated ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~148 | C=O (Boc group) | The carbonyl carbon of a Boc group typically appears in this downfield region.[1][2] |

| ~145 | C-5 (Pyrazole ring) | Aromatic carbons in pyrazole rings show signals in this range.[3][4][5] |

| ~135 | C-3 (Pyrazole ring) | Similar to C-5, this is a characteristic shift for a pyrazole ring carbon.[3][4][5] |

| ~110 | C-4 (Pyrazole ring) | The carbon bearing the boronic ester is expected to be significantly shielded, though direct attachment to boron can broaden the signal. |

| ~85 | C(CH₃)₃ (Boc group) | The quaternary carbon of the tert-butyl group is typically found in this region.[1] |

| ~84 | O-C(CH₃)₂ (Pinacol group) | The quaternary carbons of the pinacol group attached to oxygen atoms have a characteristic chemical shift around this value.[6][7] |

| ~28 | C(CH₃)₃ (Boc group) | The methyl carbons of the Boc group are characteristically found at this chemical shift.[1] |

| ~25 | O-C(CH₃)₂ (Pinacol group) | The methyl carbons of the pinacol group typically resonate in this upfield region.[6][7] |

Experimental Protocols

The following is a standard protocol for the acquisition of NMR data for small organic molecules like this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Processing: Apply a 0.3 Hz line broadening exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

3. ¹³C NMR Spectroscopy Acquisition

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Processing: Apply a 1.0 Hz line broadening exponential window function before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, and a conceptual representation of its structural components for NMR analysis.

Caption: Synthesis and characterization workflow for the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. rsc.org [rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, a key building block in medicinal chemistry and materials science.[1] This document details the primary synthetic methodologies, provides comprehensive experimental protocols, and presents key quantitative data in a structured format.

Introduction

1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a versatile synthetic intermediate widely employed in Suzuki-Miyaura cross-coupling reactions to introduce a pyrazole moiety into target molecules.[1] The pyrazole core is a privileged scaffold in numerous therapeutic agents, making this reagent highly valuable in drug discovery programs.[1][2] This guide explores the two predominant synthetic routes to this compound: palladium-catalyzed cross-coupling of a halogenated precursor and direct iridium-catalyzed C-H borylation.

Synthetic Methodologies

There are two primary, well-established methods for the synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. The choice of method may depend on the availability of starting materials, desired scale, and atom economy considerations.

Method 1: Palladium-Catalyzed Cross-Coupling

This widely used method involves the reaction of a 1-Boc-4-halopyrazole, typically 1-Boc-4-iodopyrazole or 1-Boc-4-bromopyrazole, with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[3] This approach is robust and generally provides good yields.

Logical Workflow for Palladium-Catalyzed Cross-Coupling

Caption: Workflow for the synthesis via palladium-catalyzed cross-coupling.

Method 2: Iridium-Catalyzed C-H Borylation

A more direct and atom-economical approach is the iridium-catalyzed C-H borylation of 1-Boc-pyrazole.[4] This method avoids the pre-functionalization of the pyrazole ring with a halogen, proceeding directly from the C-H bond. The regioselectivity is directed to the 4-position by the Boc protecting group.[4]

Logical Workflow for Iridium-Catalyzed C-H Borylation

Caption: Workflow for the synthesis via direct C-H borylation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cross-Coupling from 1-Boc-4-iodopyrazole

This protocol is adapted from established patent literature.[3]

Materials:

-

1-Boc-4-iodopyrazole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (solvent)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the vessel.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole.

Protocol 2: Iridium-Catalyzed C-H Borylation of 1-Boc-pyrazole

This protocol is based on general methods for iridium-catalyzed C-H borylation of heterocycles.[4]

Materials:

-

1-Boc-pyrazole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.0 - 1.2 equiv)

-

[Ir(cod)OMe]₂ (Iridium catalyst) (0.015 equiv)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand) (0.03 equiv)

-

Cyclohexane or Tetrahydrofuran (THF) (solvent)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with [Ir(cod)OMe]₂ and dtbpy.

-

Add the solvent (cyclohexane or THF) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

-

Add 1-Boc-pyrazole and bis(pinacolato)diboron to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 80 °C for 12-24 hours.

-

Monitor the reaction for the consumption of the starting material.

-

After completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Data Presentation

Table 1: Reagent and Condition Comparison for Synthetic Routes

| Parameter | Method 1: Palladium-Catalyzed Cross-Coupling[3] | Method 2: Iridium-Catalyzed C-H Borylation[4] |

| Starting Material | 1-Boc-4-halopyrazole | 1-Boc-pyrazole |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Pd(dppf)Cl₂ or similar Pd complexes | [Ir(cod)OMe]₂ or similar Ir complexes |

| Ligand | dppf (part of the catalyst complex) | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) |

| Base/Additive | Potassium Acetate (KOAc) or other weak bases | Not typically required |

| Typical Solvent | Dioxane, Toluene, Ethanol/Water mixtures | Cyclohexane, THF, Heptane |

| Temperature | 80 - 110 °C | 80 - 100 °C |

| Typical Yield | Generally high (can exceed 90%) | Good to excellent (reported yields for similar substrates are high) |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₄H₂₃BN₂O₄[5] |

| Molecular Weight | 294.15 g/mol [5] |

| Appearance | White to off-white solid[5] |

| Melting Point | 82-86 °C[5] |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.39 (s, 1H), 7.93 (s, 1H), 1.65 (s, 9H), 1.33 (s, 12H)[3] |

| Storage Temperature | 2-8°C[5] |

Conclusion

The synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can be efficiently achieved through either palladium-catalyzed cross-coupling of a pre-halogenated pyrazole or via a more direct iridium-catalyzed C-H borylation of 1-Boc-pyrazole. The palladium-catalyzed route is a classic and reliable method, while the iridium-catalyzed approach offers improved atom economy by avoiding a halogenation step. Both methods provide access to this crucial building block, facilitating the development of novel pharmaceuticals and advanced materials. The selection of the synthetic route will be guided by factors such as starting material availability, cost, and desired process efficiency.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Boc-pyrazole-4-boronic acid pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]

Stability and Storage of 1-Boc-pyrazole-4-boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-pyrazole-4-boronic acid pinacol ester. Understanding the stability profile of this reagent is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines the principal degradation pathways, provides recommended storage and handling protocols, and details experimental procedures for stability assessment.

Executive Summary

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acid derivatives, its stability is a key consideration. The molecule possesses two primary points of lability: the Boc-protecting group and the boronic acid pinacol ester moiety. It is susceptible to degradation through hydrolysis, thermal decomposition, and, to a lesser extent, oxidation and photolytic degradation. Optimal storage at 2-8°C in a dry, inert atmosphere is crucial to minimize degradation and ensure a long shelf-life.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

-

CAS Number: 552846-17-0

-

Molecular Formula: C₁₄H₂₃BN₂O₄

-

Molecular Weight: 294.16 g/mol

-

Appearance: White to off-white solid

-

Melting Point: 82-86 °C

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. The primary degradation pathways are the hydrolysis of the pinacol ester to the corresponding boronic acid and the cleavage of the Boc (tert-butyloxycarbonyl) protecting group.

Hydrolytic Stability

The C-B bond of the boronic acid pinacol ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding 1-Boc-pyrazole-4-boronic acid. Pinacol esters are generally more stable to hydrolysis than the free boronic acids but can still degrade in the presence of water. The rate of hydrolysis is dependent on pH and temperature.

Thermal Stability

The Boc protecting group is known to be thermally labile. Heating this compound can lead to the loss of the Boc group, forming pyrazole-4-boronic acid pinacol ester. This deprotection can occur at elevated temperatures, with one patent describing the removal of the Boc group by heating the compound in a molten state.

Photostability

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation.

Quantitative Stability Data Summary

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the expected stability based on the known behavior of related compounds. This information should be used as a guideline, and it is recommended to perform in-house stability studies for critical applications.

| Condition | Parameter | Expected Stability | Primary Degradation Product(s) |

| Storage | 2-8°C, dry, inert atmosphere | Stable for >1 year | - |

| Ambient temperature, open to air | Gradual degradation over weeks to months | 1-Boc-pyrazole-4-boronic acid | |

| pH | Acidic (e.g., pH < 4) | Prone to hydrolysis of pinacol ester | 1-Boc-pyrazole-4-boronic acid |

| Neutral (e.g., pH 6-8) | Relatively stable, slow hydrolysis | 1-Boc-pyrazole-4-boronic acid | |

| Basic (e.g., pH > 9) | Increased rate of hydrolysis | 1-Boc-pyrazole-4-boronic acid | |

| Temperature | Elevated (e.g., > 80°C) | Risk of Boc deprotection | Pyrazole-4-boronic acid pinacol ester |

| Light | UV or prolonged exposure to light | Potential for degradation | Various photolytic products |

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store refrigerated at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

-

Container: Keep in a tightly sealed, opaque container to protect from moisture and light.

-

Handling:

-

Handle in a well-ventilated area or a fume hood.

-

Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Minimize exposure to ambient air and moisture during weighing and transfer.

-

For preparing solutions, use anhydrous solvents.

-

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should involve forced degradation studies under various stress conditions and analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis:

-

Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile).

-

Add 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL.

-

Incubate at 40°C and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Basic Hydrolysis:

-

Prepare a solution of the compound in a suitable organic solvent.

-

Add 0.1 M NaOH to achieve a final concentration of approximately 1 mg/mL.

-

Incubate at 40°C and analyze samples at various time points.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Add 3% hydrogen peroxide.

-

Incubate at room temperature and analyze samples at various time points.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at a controlled temperature (e.g., 60°C or 80°C).

-

Analyze samples at various time points (e.g., 1, 3, 7, 14 days).

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).

-

Analyze samples after a defined exposure period.

-

Stability-Indicating HPLC Method

Objective: To separate the intact this compound from its potential degradation products. Due to the susceptibility of boronic acid pinacol esters to on-column hydrolysis, specific chromatographic conditions are required.

-

Column: A column with low silanol activity is recommended, such as a Waters XTerra MS C18 or equivalent.

-

Mobile Phase:

-

A: Water (with or without a small amount of buffer, e.g., ammonium acetate)

-

B: Acetonitrile or Methanol

-

-

Gradient: A suitable gradient from a low to high percentage of organic modifier.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a low temperature (e.g., 25°C) to minimize on-column degradation.

-

Detector: UV detector at a suitable wavelength (to be determined by UV scan).

-

Sample Diluent: An aprotic solvent such as acetonitrile is recommended to prevent hydrolysis of the sample before injection.

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of a chemical compound.

Potential Degradation Pathways

Caption: Potential degradation pathways for the target molecule.

The Genesis and Advancement of Pyrazole Boronic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole boronic acid esters. These heterocyclic organoboron compounds have emerged as indispensable building blocks in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Their unique combination of a biologically relevant pyrazole core and a versatile boronic acid ester handle for cross-coupling reactions has propelled their use in the development of novel therapeutics and functional materials. This document details key synthetic methodologies, presents comparative data, and illustrates the application of these compounds in targeting critical signaling pathways in drug discovery.

A Historical Perspective: The Emergence of Pyrazole Boronic Acid Esters

The journey of pyrazole boronic acid esters is intrinsically linked to the broader history of organoboron chemistry and palladium-catalyzed cross-coupling reactions. While the first organoboron compound, triethylborane, was synthesized by Edward Frankland in 1860, the full synthetic potential of this class of compounds remained largely untapped for over a century.[1][2] The landscape of organic synthesis was dramatically reshaped with the advent of the Suzuki-Miyaura cross-coupling reaction in 1979, a powerful method for forming carbon-carbon bonds.[3][4][5][6] This Nobel Prize-winning reaction highlighted the immense utility of organoboron reagents, including boronic acids and their esters.[3][6]

The pyrazole nucleus itself has a long history in chemistry, first synthesized by Buchner in 1889.[7] Its derivatives have long been recognized for their diverse biological activities, with many finding applications as pharmaceuticals.[8][9]

The convergence of these two fields—organoboron chemistry and pyrazole synthesis—led to the development of pyrazole boronic acid esters. While a singular "discovery" event is not prominently documented, their emergence can be traced through the increasing demand for functionalized heterocyclic building blocks for Suzuki-Miyaura reactions in drug discovery programs. Early methods for the synthesis of heteroaryl boronic acids often involved harsh conditions, but the development of milder and more efficient palladium-catalyzed borylation techniques in the 1990s and 2000s paved the way for the routine preparation and application of pyrazole boronic acid esters.

Synthetic Methodologies: A Comparative Overview

The synthesis of pyrazole boronic acid esters has evolved significantly, with several key strategies now available to chemists. The choice of method often depends on the desired substitution pattern, scale, and functional group tolerance.

Lithiation and Borylation of Pyrazoles

One of the earliest and most direct methods involves the deprotonation of a pyrazole ring with a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a borate ester. This approach allows for the regioselective introduction of the boronic ester group, particularly at the C5 position of N-substituted pyrazoles.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester via Lithiation [10]

-

Step 1: Diazotization and Iodination. N-methyl-3-aminopyrazole (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A saturated aqueous solution of sodium nitrite (2.0 eq) is added dropwise. The resulting solution is then added to an aqueous solution of potassium iodide (2.5 eq) at 0 °C and stirred at room temperature for 4 hours. After extraction with ethyl acetate and purification, 3-iodo-1-methyl-1H-pyrazole is obtained.

-

Step 2: Lithium-Halogen Exchange and Borylation. 3-iodo-1-methyl-1H-pyrazole (1.0 eq) and isopropoxyboronic acid pinacol ester (1.2 eq) are dissolved in dry tetrahydrofuran (THF) and cooled to -65 to -50 °C under an argon atmosphere. n-Butyllithium (1.3 eq) is added dropwise, and the reaction is stirred at low temperature for 2 hours. The reaction is quenched with aqueous hydrochloric acid (1M) and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

The development of palladium-catalyzed cross-coupling reactions has provided a powerful and versatile alternative for the synthesis of pyrazole boronic acid esters. The Miyaura borylation, which utilizes a palladium catalyst to couple a halide or triflate with a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂), is a widely employed method. This approach generally offers excellent functional group tolerance and is applicable to a broad range of substituted pyrazoles.

Experimental Protocol: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester via Palladium-Catalyzed Borylation [11]

-

Reaction Setup: In a reaction vessel, 1-Boc-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.0 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.001 eq), and a base like sodium acetate (1.0 eq) are combined in a suitable solvent (e.g., isopropanol).

-

Reaction Conditions: The reaction mixture is deoxygenated and heated to reflux under a nitrogen atmosphere for approximately 16 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then extracted with a nonpolar solvent like petroleum ether and purified to afford 1-Boc-4-pyrazoleboronic acid pinacol ester.

Multi-step Syntheses from Acyclic Precursors

More complex pyrazole boronic acid esters can be prepared through multi-step sequences that involve the construction of the pyrazole ring as a key step. These methods offer flexibility in accessing diverse substitution patterns that may not be readily available through the functionalization of a pre-existing pyrazole core.

Experimental Protocol: Synthesis of 1-Alkylpyrazole-4-boronic acid pinacol ester from Pyrazole [12]

-

Step 1: Iodination of Pyrazole. Pyrazole (1.0 eq) is reacted with iodine (0.5-0.6 eq) and hydrogen peroxide (1.0-1.2 eq) to generate 4-iodopyrazole.

-

Step 2: N-Alkylation. The resulting 4-iodopyrazole (1.0 eq) is reacted with a haloalkane (1.0-1.3 eq) to introduce the alkyl group at the N1 position, yielding a 1-alkyl-4-iodopyrazole intermediate.

-

Step 3: Grignard Exchange and Borylation. The 1-alkyl-4-iodopyrazole (1.0 eq) is subjected to a Grignard exchange reaction using isopropylmagnesium chloride at low temperature (0 to -30 °C). The resulting Grignard reagent is then reacted with isopropyl pinacol borate (1.0-1.2 eq) to furnish the final 1-alkylpyrazole-4-boronic acid pinacol ester.

Data Presentation: A Comparative Analysis of Synthetic Yields

The efficiency of pyrazole boronic acid ester synthesis can vary significantly depending on the chosen method and the specific substrate. The following table summarizes representative yields for the synthesis of some common pyrazole boronic acid esters.

| Pyrazole Boronic Acid Ester | Starting Material | Synthetic Method | Catalyst/Reagent | Yield (%) | Reference |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 4-Bromo-1-methylpyrazole | Lithium-Halogen Exchange | n-BuLi, Triisopropyl borate | 70 | [13] |

| 1-Boc-4-pyrazoleboronic acid pinacol ester | 1-Boc-4-iodopyrazole | Palladium-Catalyzed Borylation | Pd(dppf)Cl₂, NaOAc | 85.7 | [11] |

| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | 3-Iodo-1-methyl-1H-pyrazole | Lithium-Halogen Exchange | n-BuLi, Isopropoxyboronic acid pinacol ester | 54 | [10] |

| 1-Isopropylpyrazole-4-boronic acid pinacol ester | 1-Isopropyl-4-iodopyrazole | Grignard Exchange | i-PrMgCl, Isopropyl pinacol borate | 45 | [12] |

Applications in Drug Discovery: Targeting Key Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] The ability to readily synthesize a diverse range of pyrazole derivatives through Suzuki-Miyaura coupling with pyrazole boronic acid esters has made them invaluable tools in drug discovery. A significant area of application is the development of kinase inhibitors, which play crucial roles in cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Inhibition of Mps1 Kinase in Cancer Therapy

Monopolar spindle 1 (Mps1) is a serine/threonine kinase that is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[14][15][16] Dysregulation of the SAC is a hallmark of many cancers, leading to aneuploidy and genomic instability. Mps1 is often overexpressed in tumors, making it an attractive target for cancer therapy.[15] Pyrazole-based inhibitors have been developed that target the ATP-binding site of Mps1, leading to SAC abrogation, mitotic catastrophe, and ultimately, cancer cell death.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. news-medical.net [news-medical.net]

- 5. organicreactions.org [organicreactions.org]

- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]

A Theoretical and Practical Guide to 1-Boc-pyrazole-4-boronic acid pinacol ester: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-pyrazole-4-boronic acid pinacol ester, a versatile building block of significant interest in medicinal chemistry and materials science. While direct, in-depth theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document consolidates its known physicochemical properties, synthesis, and applications. Furthermore, it outlines a standard framework for its theoretical investigation based on established computational methodologies applied to analogous pyrazole derivatives.

Physicochemical and Structural Information

This compound, with CAS Number 552846-17-0, is a stable, solid compound at room temperature.[1][2] Its structure combines a pyrazole ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a boronic acid pinacol ester. This configuration makes it an ideal reagent for Suzuki-Miyaura cross-coupling reactions, enabling the precise introduction of the pyrazole moiety into complex molecular architectures.[3]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃BN₂O₄ | [4][5][6] |

| Molecular Weight | 294.15 g/mol | [1][4][5] |

| Melting Point | 82-86 °C | [1][2][7] |

| Form | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [2] |

| Boiling Point (Predicted) | 387.9 ± 34.0 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented and can be achieved through several routes.

Protocol 1: Boc Protection of 4-Pyrazoleboronic acid pinacol ester

A common and straightforward method involves the protection of the pyrazole nitrogen with a Boc group.[4][7]

Experimental Protocol:

-

Dissolution: Dissolve 4-Pyrazoleboronic acid pinacol ester (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a suitable solvent such as dichloromethane (DCM).[4][7]

-

Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.14 eq).[4][7]

-

Reaction: Stir the mixture at room temperature for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4][7]

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with an organic solvent like ethyl acetate.[7]

-

Purification: Wash the combined organic phases with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][7] Further purification can be performed if necessary.

Protocol 2: Palladium-Catalyzed Borylation of 1-Boc-4-halogenopyrazole

An alternative route involves a palladium-catalyzed borylation reaction.[8]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 1-Boc-4-halogenopyrazole (e.g., 1-Boc-4-iodopyrazole) (1.0 eq), pinacol diboron (B₂pin₂, ~1.1 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂) in an appropriate solvent like 1,4-dioxane.[8]

-

Base Addition: Add a base, such as potassium acetate (KOAc, ~3.0 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to a temperature of 80-110 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.

-

Work-up and Purification: Cool the reaction mixture, filter it through a pad of celite, and concentrate the filtrate. Purify the residue using column chromatography to obtain the final product.

Caption: A generalized workflow for the synthesis of the title compound.

Applications in Drug Discovery

This compound is a valuable reagent in the synthesis of pharmacologically active molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the pyrazole scaffold, which is a common motif in many therapeutic agents.[3] For example, it is used as a reagent in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, which are relevant for treating certain cancers and autoimmune diseases.[7]

Caption: Role in Suzuki-Miyaura coupling for drug development.

Proposed Framework for Theoretical Studies

Although specific computational studies on this compound are sparse, a robust theoretical analysis can be proposed based on methodologies widely applied to similar heterocyclic compounds.[9][10][11] Density Functional Theory (DFT) is the most common approach for such investigations.[9][12]

Computational Protocol

A typical computational workflow would involve the following steps:

-

Geometry Optimization: The molecular structure would be optimized to find its lowest energy conformation. A common method is the B3LYP functional with a basis set like 6-311G(d,p).[9][11] This provides key structural parameters.

-

Vibrational Frequency Analysis: A frequency calculation on the optimized geometry is performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict its theoretical vibrational spectra (FT-IR and Raman).[9]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.[10][11]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. This is crucial for understanding intermolecular interactions and reactivity.[9][12]

Caption: A standard workflow for the theoretical study of the title molecule.

Expected Theoretical Data

Based on studies of similar pyrazole derivatives, a theoretical investigation would yield the quantitative data presented in Table 2. These values are hypothetical and serve as a template for what to expect from a computational study.

Table 2: Hypothetical Quantum Chemical Parameters (Template)

| Parameter | Description | Expected Outcome/Significance |

| Optimized Geometry | ||

| Bond Lengths (Å) | Internuclear distances between atoms. | Provides the most stable 3D structure. |

| Bond Angles (°) | Angles between adjacent bonds. | Defines molecular shape and steric hindrance. |

| Dihedral Angles (°) | Torsional angles between planes of atoms. | Determines the conformation of the Boc and pinacol groups. |

| Electronic Properties | ||

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO. | Relates to chemical reactivity and stability. |

| Spectroscopic Data | ||

| Vibrational Frequencies (cm⁻¹) | Calculated IR and Raman active modes. | Allows for comparison with experimental spectra for structural confirmation. |

Conclusion

This compound is a pivotal reagent in synthetic chemistry, particularly for the development of new pharmaceuticals. While its practical utility is well-established, a dedicated theoretical exploration via computational chemistry would provide deeper insights into its structural and electronic properties, further aiding in the rational design of new synthetic pathways and molecules. The protocols and frameworks outlined in this guide offer a comprehensive starting point for both the practical application and the theoretical investigation of this important chemical entity.

References

- 1. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 552846-17-0 [chemicalbook.com]

- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]

- 12. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Palladium-Catalyzed Cross-Coupling of 1-Boc-pyrazole-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Boc-pyrazole-4-boronic acid pinacol ester in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of a wide array of 4-aryl and 4-heteroaryl pyrazoles, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous bioactive compounds. The Suzuki-Maiyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The use of this compound offers a stable, easy-to-handle, and efficient coupling partner for the introduction of a protected pyrazole moiety onto various aromatic and heteroaromatic systems. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, allowing for further functionalization of the pyrazole ring.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

Table 1: Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 1-Bromo-3-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |

| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 92 |

| 4 | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 110 | 18 | 85 |

| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 90 |

Table 2: Coupling with Heteroaryl Halides

| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 78 |

| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 85 |

| 3 | 2-Chloropyrimidine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 75 |

| 4 | 5-Bromoindole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 89 |

| 5 | 2-Bromothiophene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 93 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂) (see Table 1 for examples)

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos) (see Table 1 for examples)

-

Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).

-

In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction flask.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent (and water if applicable) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-Boc-pyrazole.

Protocol 2: Deprotection of the Boc Group

Caption: Workflow for the acidic deprotection of the Boc group from the pyrazole nitrogen.

Materials:

-

4-Aryl-1-Boc-pyrazole (1.0 mmol)

-

Strong acid (e.g., Trifluoroacetic acid (TFA), 4M HCl in 1,4-dioxane)

-

Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane)

Procedure:

-

Dissolve the 4-aryl-1-Boc-pyrazole (1.0 mmol) in a suitable solvent (e.g., DCM or 1,4-dioxane).

-

Add the strong acid (e.g., 5-10 equivalents of TFA or a solution of HCl in dioxane) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be used directly or neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free 4-arylpyrazole.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Screen different palladium catalysts, ligands, bases, and solvents.

-

Increase the reaction temperature or time.

-

Check the quality of the this compound.

-

-

Incomplete Reaction:

-

Increase the equivalents of the boronic ester and/or the base.

-

Use a more active catalyst system.

-

-

Side Reactions (e.g., Homocoupling of the Boronic Ester):

-

Lower the catalyst loading.

-

Add the boronic ester slowly to the reaction mixture.

-

Ensure efficient stirring.

-

Conclusion

This compound is a highly effective reagent for the synthesis of 4-substituted pyrazoles via palladium-catalyzed Suzuki-Miyaura cross-coupling. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of complex molecules containing the pyrazole moiety.

Application Notes and Protocols: 1-Boc-pyrazole-4-boronic acid pinacol ester in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-pyrazole-4-boronic acid pinacol ester is a versatile and highly valuable building block in modern medicinal chemistry. Its stable, easy-to-handle nature makes it an ideal reagent for introducing the pyrazole moiety into complex molecules. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds, particularly in the development of targeted therapies such as protein kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy.

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction allows for the efficient and precise incorporation of the pyrazole ring into various aromatic and heteroaromatic systems, which is a key step in the synthesis of many drug candidates.

Key Applications in Medicinal Chemistry

The pyrazole motif is a cornerstone in the design of small molecule inhibitors targeting protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazole-containing compounds have been successfully developed as inhibitors for a range of kinases, including:

-

Janus Kinases (JAKs): Inhibitors of the JAK-STAT signaling pathway are used in the treatment of inflammatory diseases and myeloproliferative neoplasms.[1][3]

-

Bone Morphogenetic Protein Receptor Type 2 (BMPR2): Selective inhibitors of BMPR2 are being investigated for diseases such as pulmonary arterial hypertension.[4][5]

-

Checkpoint Kinase 1 (CHK1): CHK1 inhibitors are explored as potential anticancer agents and radioprotectants.[6]

-

Cathepsins: These proteases are involved in various physiological and pathological processes, making their inhibitors relevant for multiple therapeutic areas.[6]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids - A Comparison of Catalytic Systems

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [7] |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | 8 | ~80 | [8] |

| CataCXium A palladacycle | Cs₂CO₃ | Dioxane/H₂O | 80 | 16 | 51 | [9] |

| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 95 | [9] |

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 2: Inhibitory Activity of Pyrazole-Containing Kinase Inhibitors

| Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Disease Indication | Reference |

| Ruxolitinib | JAK1, JAK2 | ~3 | Myelofibrosis, Polycythemia Vera | [10] |

| Baricitinib | JAK1, JAK2 | - | Rheumatoid Arthritis | [11] |

| Afuresertib | Akt1, Akt2, Akt3 | 0.02, 2, 2.6 | Cancer | [10] |

| Erdafitinib | pan-FGFR | 1.2 - 5.7 | Urothelial Carcinoma | [10] |

| Macrocycle 8a | BMPR2 | 506 | Pulmonary Arterial Hypertension | [4] |

| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 | Cancer (potential) | [12] |

| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 | Cancer (potential) | [12] |

Signaling Pathway Diagram

The JAK-STAT signaling pathway is a critical pathway in cellular communication, involved in immunity, cell proliferation, and apoptosis.[1][13] Its aberrant activation is linked to various cancers and inflammatory diseases.[3] Small molecule inhibitors, often containing a pyrazole scaffold, are designed to block the activity of JAK kinases and disrupt this pathway.

Caption: The JAK-STAT signaling cascade and the point of intervention for pyrazole-based inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)[14]

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., PPh₃, 4 mol%)

-

Base (e.g., Na₂CO₃, 2.0 mmol)[7]

-

Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (11 mL) to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a Pyrazole-Containing Kinase Inhibitor Intermediate (Baricitinib Synthesis Example)

This protocol outlines a key step in the synthesis of the JAK inhibitor Baricitinib, involving the Michael addition of 4-pyrazole boronic acid pinacol ester to an azetidine derivative, followed by a Suzuki coupling.[11][15]

Part A: Michael Addition

Materials:

-

2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.0 mmol)

-

4-pyrazole boronic acid pinacol ester (1.1 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

-

Acetonitrile (anhydrous)

Procedure:

-

Dissolve 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and 4-pyrazole boronic acid pinacol ester in anhydrous acetonitrile.

-

Add DBU dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-